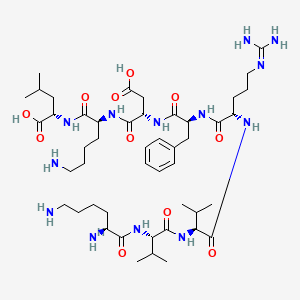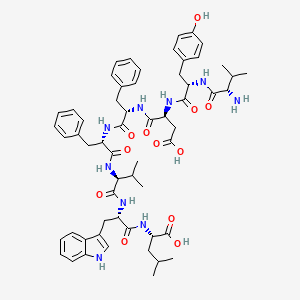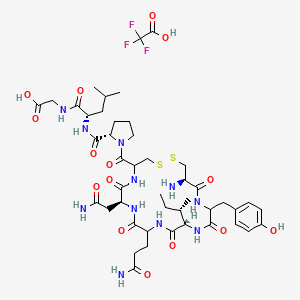
Oxytocin free acid (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin free acid (TFA) is a synthetic peptide derivative of oxytocin, a hormone known for its role in social bonding, sexual reproduction, childbirth, and the period after childbirth. Oxytocin is a nonapeptide (composed of nine amino acids) with a disulfide bridge between cysteine residues. The free acid form of oxytocin is often used in research and industrial applications due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin free acid typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc-SPPS (9-fluorenylmethoxycarbonyl solid-phase peptide synthesis): This method involves the protection of the amino group with the Fmoc group, which is removed using a base like piperidine.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane.
Industrial Production Methods: Industrial production of oxytocin free acid follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Oxytocin free acid can undergo oxidation to form disulfide bonds, which are crucial for its biological activity.
Common Reagents and Conditions:
Oxidation: Iodine in methanol or hydrogen peroxide in aqueous solution.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Alkyl halides in organic solvents.
Major Products:
Oxidation: Formation of disulfide-linked oxytocin.
Reduction: Linear oxytocin with free thiol groups.
Substitution: Modified oxytocin with alkylated cysteine residues.
Applications De Recherche Scientifique
Oxytocin free acid has a wide range of applications in scientific research:
Mécanisme D'action
Oxytocin exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways involving calcium ions and phospholipase C, leading to various physiological responses such as uterine contractions and milk ejection during breastfeeding . The receptor is expressed in various tissues, including the brain, uterus, and mammary glands .
Similar Compounds:
Uniqueness: Oxytocin free acid is unique due to its specific role in social bonding and reproductive functions. Unlike vasopressin and desmopressin, oxytocin has a more pronounced effect on social behaviors and emotional responses .
Propriétés
Formule moléculaire |
C45H66F3N11O15S2 |
|---|---|
Poids moléculaire |
1122.2 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H65N11O13S2.C2HF3O2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59;3-2(4,5)1(6)7/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59);(H,6,7)/t22-,25-,26?,27-,28?,29-,30?,31-,35-;/m0./s1 |
Clé InChI |
RCBNCOOXQDFEDS-LWIWHTLPSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
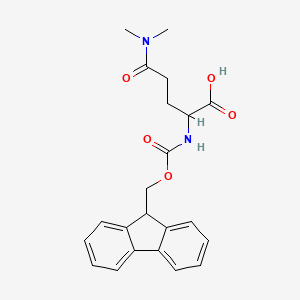
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)
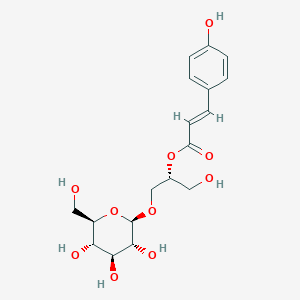
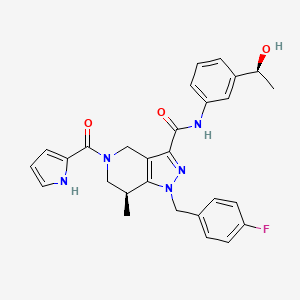
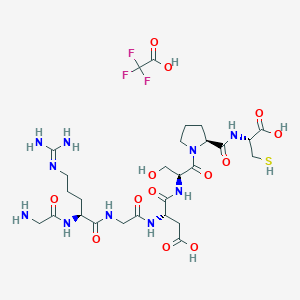


![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)
